tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 It is a piperidine derivative, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Protection: The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Substitution: The protected piperidine is then reacted with 3-chloro-1-(methylamino)propan-2-ol under basic conditions to introduce the hydroxy and methylamino groups.
Deprotection: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert the methylamino group to an amine.
Substitution: The hydroxy and methylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an amine.
Scientific Research Applications
tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methylamino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a hydroxy and methylamino group.
tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: Similar structure but with a hydroxypropyl group instead of a hydroxy and methylamino group.
Uniqueness
tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is unique due to the presence of both hydroxy and methylamino groups, which provide distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H28N2O3 |
---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl 3-[3-hydroxy-1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16-8-5-6-11(10-16)12(15-4)7-9-17/h11-12,15,17H,5-10H2,1-4H3 |
InChI Key |
YKFMKQKTULDKIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CCO)NC |
Origin of Product |
United States |
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